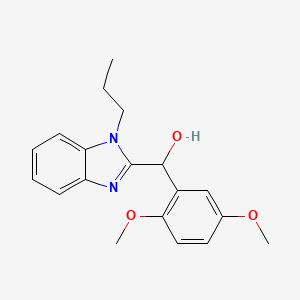![molecular formula C16H15NO5 B5088339 5-hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B5088339.png)
5-hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid is an organic compound with the molecular formula C₁₆H₁₅NO₅. It is known for its unique structure, which includes a hydroxybenzoic acid core with a phenoxypropanoyl amide substituent. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-hydroxybenzoic acid and 2-phenoxypropanoic acid.
Amidation Reaction: The key step involves the formation of an amide bond between the carboxylic acid group of 5-hydroxybenzoic acid and the amine group of 2-phenoxypropanoic acid. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Inhibiting Enzymes: The compound can inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Antioxidant Activity: The hydroxy group can scavenge free radicals, providing antioxidant protection.
Modulating Receptors: It may interact with specific receptors in the body, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Avenanthramide A: 5-Hydroxy-2-{[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]amino}benzoic acid.
Avenanthramide B: Similar structure with variations in the substituent groups.
Avenanthramide C: Another related compound with different functional groups.
Uniqueness
5-Hydroxy-2-[(2-phenoxypropanoyl)amino]benzoic acid is unique due to its specific combination of a hydroxybenzoic acid core and a phenoxypropanoyl amide substituent. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
5-hydroxy-2-(2-phenoxypropanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-10(22-12-5-3-2-4-6-12)15(19)17-14-8-7-11(18)9-13(14)16(20)21/h2-10,18H,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCBDLYUWODQFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)O)C(=O)O)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{3-[(2-phenylacetyl)amino]phenyl}benzamide](/img/structure/B5088264.png)
![N'-[4-methoxy-3-(phenoxymethyl)benzylidene]benzohydrazide](/img/structure/B5088268.png)
![N-cycloheptyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5088276.png)
![[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid](/img/structure/B5088281.png)
![2-{4-[(5-bromo-2-furyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5088291.png)
![(4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5088306.png)
![N-benzyl-2-[(4-chlorophenyl)thio]-N-methylpropanamide](/img/structure/B5088307.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5088315.png)
![N~2~,N~2~'-[1,3-phenylenebis(methylene)]bis(N~2~-benzylethanediamide)](/img/structure/B5088317.png)

![ethyl 4-{1-[4-(ethoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}-1-piperazinecarboxylate](/img/structure/B5088321.png)
![5-cyclopropyl-N-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5088332.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5088350.png)
